5-(Benzylsulfanyl)-1,3-thiazol-2-amine 5-(Benzylsulfanyl)-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 62557-36-2
VCID: VC4118051
InChI: InChI=1S/C10H10N2S2/c11-10-12-6-9(14-10)13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,11,12)
SMILES: C1=CC=C(C=C1)CSC2=CN=C(S2)N
Molecular Formula: C10H10N2S2
Molecular Weight: 222.3 g/mol

5-(Benzylsulfanyl)-1,3-thiazol-2-amine

CAS No.: 62557-36-2

Cat. No.: VC4118051

Molecular Formula: C10H10N2S2

Molecular Weight: 222.3 g/mol

* For research use only. Not for human or veterinary use.

5-(Benzylsulfanyl)-1,3-thiazol-2-amine - 62557-36-2

Specification

CAS No. 62557-36-2
Molecular Formula C10H10N2S2
Molecular Weight 222.3 g/mol
IUPAC Name 5-benzylsulfanyl-1,3-thiazol-2-amine
Standard InChI InChI=1S/C10H10N2S2/c11-10-12-6-9(14-10)13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,11,12)
Standard InChI Key KJPMLOGHYCMCKF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CSC2=CN=C(S2)N
Canonical SMILES C1=CC=C(C=C1)CSC2=CN=C(S2)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

5-(Benzylsulfanyl)-1,3-thiazol-2-amine belongs to the thiazole family, characterized by a five-membered ring containing one nitrogen and one sulfur atom. Key structural attributes include:

PropertyValue
CAS Number62557-36-2
Molecular FormulaC10H10N2S2\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{S}_{2}
Molecular Weight222.3 g/mol
IUPAC Name5-(Benzylsulfanyl)-1,3-thiazol-2-amine
Key Functional GroupsThiazole ring, benzylsulfanyl, primary amine

The benzylsulfanyl group enhances lipophilicity, improving membrane permeability, while the amine group facilitates hydrogen bonding with biological targets .

Structural Analogues and Isomers

Distinguishing this compound from structurally similar molecules is critical. For example, 5-benzyl-1,3-thiazol-2-amine (CAS 121952-97-4) lacks the sulfanyl bridge, resulting in a molecular formula of C10H10N2S\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{S} and reduced molecular weight (190.26 g/mol) . Such differences significantly alter physicochemical and biological properties, underscoring the importance of precise substituent positioning in drug design .

Synthesis and Derivative Development

Primary Synthetic Routes

The synthesis of 5-(Benzylsulfanyl)-1,3-thiazol-2-amine typically involves:

  • Thioamide Cyclization: Reaction of thioamides with substituted benzyl halides under basic conditions.

  • Post-Functionalization: Introduction of additional groups at the amine or benzyl positions to create derivatives .

A representative synthesis begins with 2-aminothiazole, which reacts with benzyl mercaptan in the presence of a base like potassium carbonate. The reaction proceeds via nucleophilic substitution, yielding the target compound in 65–78% efficiency .

Key Derivatives and Modifications

Recent studies have explored derivatives to enhance bioactivity:

  • N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides: Synthesized by reacting 5-(Benzylsulfanyl)-1,3-thiazol-2-amine with ethanediamine, these derivatives showed promising anticancer activity in NCI screenings .

  • 2-(Benzyl(substituted phenyl)amino)-5-(substituted benzylidene)thiazol-4(5H)-ones: These derivatives exhibited MIC values of 4–16 µg/mL against Bacillus subtilis and Escherichia coli, outperforming standard antibiotics in some cases .

Biological Activities and Mechanisms

Antimicrobial Properties

Thiazole derivatives are potent broad-spectrum antimicrobial agents. 5-(Benzylsulfanyl)-1,3-thiazol-2-amine disrupts bacterial cell membranes via lipophilic interactions, with MIC values ranging from 8–32 µg/mL against Gram-positive pathogens . The benzylsulfanyl group enhances penetration through lipid bilayers, while the amine group interferes with microbial enzymatic processes .

Table 1: Antimicrobial Activity of Selected Derivatives

DerivativeMIC (µg/mL)Target Pathogens
3b (Chloro-substituted)4–8S. aureus, E. coli
3m (Nitro-substituted)8–16C. albicans, A. niger

Applications in Medicinal Chemistry

Scaffold for Multi-Target Agents

The compound’s modular structure allows simultaneous targeting of multiple pathways. For example:

  • Antimicrobial-Anticancer Hybrids: Derivatives combining benzylsulfanyl groups with fluoro substituents show dual activity .

  • Antioxidant Derivatives: Electron-donating groups (e.g., -OCH3_3) at the benzyl position enhance free radical scavenging capacity.

Drug Delivery Considerations

The logP value of 2.7 ± 0.3 suggests moderate lipophilicity, necessitating formulation strategies like nanoencapsulation for improved bioavailability .

Challenges and Limitations

Synthetic Challenges

  • Regioselectivity Issues: Competing reactions during cyclization can yield byproducts like 4-benzylsulfanyl isomers.

  • Purification Difficulties: The compound’s low solubility in aqueous media complicates chromatographic separation .

Pharmacological Limitations

  • CYP450 Inhibition: Preliminary studies indicate potent inhibition of CYP3A4 (IC50_{50} = 1.2 µM), raising drug-drug interaction concerns.

  • Hepatotoxicity: At concentrations > 50 µM, glutathione depletion and ALT elevation were observed in hepatocyte models .

Future Directions

Structural Optimization Strategies

  • Polar Group Introduction: Adding -SO2_2NH2_2 or -COOH moieties to improve water solubility .

  • Prodrug Development: Masking the amine group as a phosphate ester to enhance oral absorption .

Targeted Therapeutic Applications

  • Antibiotic Adjuvants: Combining with β-lactams to combat methicillin-resistant Staphylococcus aureus (MRSA) .

  • Kinase Inhibitors: Computational docking studies suggest potential binding to EGFR (ΔG = -9.2 kcal/mol) .

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